An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluoro-benzamidine
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-benzamidine is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the benzamidine core and the presence of both chloro and fluoro substituents, make it a valuable intermediate for the synthesis of various biologically active molecules. Benzamidines are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, a family of enzymes implicated in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of 2-Chloro-4-fluoro-benzamidine and its hydrochloride salt, compiled to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
2-Chloro-4-fluoro-benzamidine is typically handled as a solid. While some physical properties are available, a complete experimental dataset is not extensively published. The properties of its hydrochloride salt are also included, as it is a common form for improving solubility and handling.[1][2]
Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-benzamidine and its Hydrochloride Salt
| Property | 2-Chloro-4-fluoro-benzamidine | 2-Chloro-4-fluoro-benzamidine Hydrochloride |
| Molecular Formula | C₇H₆ClFN₂[3][4] | C₇H₆ClFN₂·HCl[1][2] |
| Molecular Weight | 172.59 g/mol [3][4] | 209.05 g/mol [1][2] |
| CAS Number | 582306-90-9[3][4] | 1171478-64-0 |
| Appearance | Off-white powder[1][2] | Off-white powder[1][2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | 275.3 °C at 760 mmHg[5] | Data not available |
| Flash Point | 120.3 °C[5] | Data not available |
| Solubility | Limited data available. General benzamidines are slightly soluble in water.[6] | Soluble in DMSO and ethanol.[1] Solubility in PBS (pH 7.2) for the parent benzamidine hydrochloride is approximately 3 mg/mL.[1] |
| Storage Conditions | Store at 0 - 8 °C[1][2] | Store at 0 - 8 °C[1][2] |
Spectral Data
Table 2: Predicted ¹H NMR Spectral Data for 2-Chloro-4-fluoro-benzamidine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.5 - 7.8 | m | Aromatic protons |
| ~ 7.0 - 7.3 | m | Aromatic protons |
| ~ 8.5 - 9.5 | br s | -NH₂ protons |
| ~ 9.5 - 10.5 | br s | =NH proton |
Note: Chemical shifts are highly dependent on the solvent used. The broad signals for the amine and imine protons are due to chemical exchange and quadrupole broadening.
Table 3: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-fluoro-benzamidine
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C=N |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 135 (d, ³JCF ≈ 8 Hz) | C-Cl |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| ~ 125 | Ar-C (ipso to C(=N)NH₂) |
| ~ 118 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-CH |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Chloro-4-fluoro-benzamidine
| m/z | Proposed Fragment |
| 172/174 | [M]⁺ (Molecular ion) |
| 155/157 | [M - NH₃]⁺ |
| 138 | [M - Cl]⁺ |
| 129 | [C₇H₄FN]⁺ |
Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments with a ratio of approximately 3:1 for the [M] and [M+2] peaks.
Table 5: Predicted FT-IR Spectral Data for 2-Chloro-4-fluoro-benzamidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| ~ 3100 | Medium | Aromatic C-H stretching |
| ~ 1650 | Strong | C=N stretching |
| ~ 1600, 1480 | Medium | Aromatic C=C stretching |
| ~ 1250 | Strong | C-F stretching |
| ~ 850 | Strong | C-Cl stretching |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 2-Chloro-4-fluoro-benzamidine is not widely published. However, a common and effective method for the synthesis of benzamidines is the Pinner synthesis, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with ammonia.
Proposed Synthesis of 2-Chloro-4-fluoro-benzamidine via Pinner Reaction
This proposed protocol is based on established methods for the synthesis of benzamidines from benzonitriles.
Workflow for the Pinner Synthesis of 2-Chloro-4-fluoro-benzamidine
Caption: Pinner synthesis workflow for 2-Chloro-4-fluoro-benzamidine.
Materials:
-
2-Chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia
-
Anhydrous diethyl ether
Procedure:
-
Imidate Formation: A solution of 2-chloro-4-fluorobenzonitrile in anhydrous ethanol is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The formation of the imidate hydrochloride salt as a precipitate is monitored. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Amidation: The isolated ethyl 2-chloro-4-fluorobenzimidate hydrochloride is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude 2-Chloro-4-fluoro-benzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Biological Activity and Signaling Pathways
Benzamidines are recognized as a class of compounds that act as competitive inhibitors of serine proteases.[7][8] These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
The inhibitory mechanism of benzamidines involves the binding of the positively charged amidinium group to the negatively charged aspartate residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural substrate's basic side chain (e.g., arginine or lysine).
Potential Inhibition of the Urokinase-type Plasminogen Activator (uPA) Pathway
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.[10][11][12] Inhibition of uPA is a promising strategy for anti-cancer therapy. Benzamidine-based inhibitors have been developed to target uPA.
Generalized Signaling Pathway of uPA and its Inhibition by a Benzamidine Derivative
Caption: Generalized pathway of uPA-mediated plasminogen activation and its inhibition by a benzamidine derivative.
Conclusion
2-Chloro-4-fluoro-benzamidine is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics, particularly as an inhibitor of serine proteases. While a complete set of experimental data for this specific compound is not yet publicly available, this technical guide provides a comprehensive summary of its known properties, a plausible synthetic route, and its likely biological targets based on the established pharmacology of the benzamidine class. Further research to fully characterize its physicochemical properties, spectral data, and specific enzyme inhibitory profile is warranted to fully exploit its potential in drug discovery and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. 2-CHLORO-4-FLUORO-BENZAMIDINE CAS#: 582306-90-9 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
